![molecular formula C12H9NO4 B5504106 N-1,3-benzodioxol-5-yl-2-furamide CAS No. 5246-86-6](/img/structure/B5504106.png)
N-1,3-benzodioxol-5-yl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The research on N-1,3-benzodioxol-5-yl-2-furamide-like compounds focuses on their synthesis, molecular structure, and potential applications in various fields, excluding drug use and dosage information. These compounds, which often contain benzodioxol, furamide, and similar moieties, are explored for their unique chemical and physical properties.
Synthesis Analysis
Several methods have been developed for synthesizing compounds with structures similar to this compound. For instance, compounds like N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, highlighting the importance of non-covalent interactions in determining their properties (Yadav & Ballabh, 2020).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography. For example, crystal structure analysis has provided insights into the stabilization mechanisms of these compounds through hydrogen bonding and π-π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
The reactivity of similar compounds has been studied, showing that they can undergo various electrophilic substitution reactions, further expanding their utility in chemical synthesis (Aleksandrov et al., 2017).
Physical Properties Analysis
While specific studies on the physical properties of this compound were not found, research on similar compounds suggests that factors like gelation behavior and molecular assembly significantly influence their physical properties. These aspects are crucial for applications in materials science and engineering (Yadav & Ballabh, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with various reagents, are pivotal for understanding the potential applications of these compounds. Studies demonstrate the versatile reactivity of similar compounds, allowing for the development of novel materials and pharmaceuticals (Aleksandrov et al., 2017).
Scientific Research Applications
Synthesis and Reactivity : The study by А. Aleksandrov and М. М. El’chaninov (2017) involved synthesizing N-(1-Naphthyl)furan-2-carboxamide and further processing to obtain compounds with potential for electrophilic substitution reactions, showcasing the synthetic versatility of furamide derivatives Aleksandrov & El’chaninov, 2017.
Biological Activities : G. K. Patel, H. S. Patel, and P. Shah (2015) synthesized novel heterocyclic compounds involving furamide derivatives and evaluated their antimicrobial activities, indicating the potential of furamide derivatives in developing new antimicrobial agents Patel, Patel, & Shah, 2015.
Supramolecular Gelators : A study by P. Yadav and Amar Ballabh (2020) on N-(thiazol-2-yl) benzamide derivatives, including furamide analogs, highlighted their gelation behavior and the influence of non-covalent interactions, suggesting applications in materials science Yadav & Ballabh, 2020.
Adenosine Receptors : Research by Gajanan S. Inamdar et al. (2013) on benzamide and furamide analogues explored their affinity towards adenosine receptor subtypes, providing insights into the development of selective adenosine receptor ligands Inamdar et al., 2013.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . These compounds are believed to target microtubules and their component protein, tubulin , which are crucial for cell division and are common targets for anticancer agents .
Mode of Action
Related compounds have been shown to modulate microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure . This causes a mitotic blockade and induces cell apoptosis, effectively inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s physical and chemical properties such as density (1424g/cm3), boiling point (2703ºC at 760 mmHg), and molecular weight (23120400) have been reported . These properties could potentially influence its pharmacokinetics and bioavailability.
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-yl)furan-2-carboxamide could potentially have similar effects.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-12(10-2-1-5-15-10)13-8-3-4-9-11(6-8)17-7-16-9/h1-6H,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZQUUFEQWTGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349887 |
Source
|
Record name | N-(1,3-benzodioxol-5-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5246-86-6 |
Source
|
Record name | N-(1,3-benzodioxol-5-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.